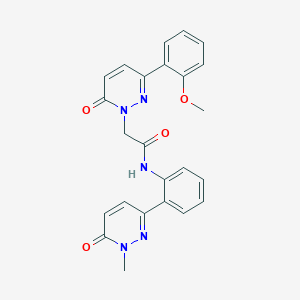

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O4/c1-28-23(31)13-11-19(26-28)16-7-3-5-9-18(16)25-22(30)15-29-24(32)14-12-20(27-29)17-8-4-6-10-21(17)33-2/h3-14H,15H2,1-2H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTWGVSWEORIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide (CAS Number: 1286724-41-1) belongs to the pyridazinone class of compounds, which are known for their diverse biological activities. This article delves into the pharmacological profiles, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 260.24 g/mol. The structure features a pyridazinone core, which is integral to its biological activity.

1. Antimicrobial Activity

Pyridazinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the one exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyridazinones can effectively inhibit both Gram-positive and Gram-negative bacteria, including strains such as E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinones is notable, with evidence suggesting that these compounds can modulate inflammatory pathways. A review highlighted that pyridazinones possess low ulcerogenic effects while exhibiting anti-inflammatory properties, making them suitable candidates for treating conditions like arthritis .

3. Anticancer Properties

Research has indicated that some pyridazinone derivatives demonstrate anti-proliferative effects against various cancer cell lines. For example, studies involving substituted pyridazinones have shown promising results in inhibiting the growth of HCT116 colorectal cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.

4. Cardiovascular Effects

Certain derivatives have been reported to exhibit cardiotonic effects, contributing to their potential use in cardiovascular therapies. These compounds may inhibit platelet aggregation and lower blood pressure, thus providing benefits in managing cardiovascular diseases .

Case Study 1: Antimicrobial Efficacy

In a study by Sönmez et al., a series of new pyridazinone derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that specific derivatives exhibited significant inhibition against E. coli ATCC 35218 and other microbial strains .

Case Study 2: Anti-inflammatory Activity

A comprehensive review by Özçelik et al. assessed various pyridazinone derivatives for their anti-inflammatory properties. The findings revealed that these compounds could effectively reduce inflammation markers in vitro, suggesting their potential therapeutic application in inflammatory diseases .

Summary Table of Biological Activities

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cell proliferation in various cancer cell lines via apoptosis induction. Studies have demonstrated that the compound can target specific pathways involved in tumor growth and metastasis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridazine derivatives and evaluated their cytotoxic effects on breast cancer cells. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyridazine derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes.

Case Study:

A recent study published in Molecules highlighted the synthesis of various pyridazine derivatives, including the compound of interest, and assessed their anti-inflammatory activity using in vitro models. Results indicated a significant reduction in pro-inflammatory cytokines, supporting the compound's potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridazine ring and substitution patterns on the phenyl groups can significantly influence its potency and selectivity against targeted biological pathways.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what are the critical optimization parameters?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

- Intermediate formation : Chlorination of methoxyaniline derivatives followed by coupling with pyridazinone precursors .

- Cyclization : Acid- or base-catalyzed cyclization under controlled temperatures (60–80°C) to form the pyridazinone core .

- Final coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Q. Critical parameters :

- Temperature control : Excess heat can lead to side reactions like hydrolysis of the acetamide group .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst optimization : Use of palladium catalysts for cross-coupling reactions improves yield .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Standard characterization protocols include:

Q. What are the primary biological targets investigated for this compound in pharmacological studies?

The compound’s pyridazinone and acetamide moieties suggest interactions with:

- Enzymes : Cyclooxygenase-2 (COX-2) inhibition due to structural similarity to diarylheterocycle inhibitors .

- Receptors : Serotonin receptors (5-HT subtypes) via methoxyphenyl groups .

- Kinases : JAK/STAT pathway modulation observed in related pyridazinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

Contradictions often arise from assay-specific conditions. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Solubility adjustments : Optimize DMSO concentrations (<0.1%) to avoid cytotoxicity artifacts .

- Metabolic stability tests : Liver microsome assays (human/rat) to rule out rapid degradation .

- Dose-response validation : EC₅₀/IC₅₀ comparisons across 3+ independent replicates .

Q. What strategies are employed to optimize reaction yield and purity during multi-step synthesis?

- Protecting groups : Use of tert-butoxycarbonyl (Boc) for amine protection during cyclization .

- Column chromatography : Silica gel purification with gradient elution (hexane:EtOAc) .

- In-situ monitoring : TLC at each step to detect byproducts early .

- Microwave-assisted synthesis : Reduces reaction time by 50% for amidation steps .

Q. What computational methods are utilized to predict binding interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation against COX-2 (PDB: 5KIR) .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability .

- QSAR modeling : Hammett constants for substituent effects on activity .

Q. How do structural modifications at specific positions influence pharmacokinetic properties?

Key modifications and their effects:

Data Contradiction Analysis

Example : Discrepancies in IC₅₀ values for COX-2 inhibition (2 µM vs. 8 µM in separate studies):

- Root cause : Assay temperature variations (25°C vs. 37°C) affecting enzyme kinetics .

- Resolution : Re-test under uniform conditions (37°C, pH 7.4) with Celecoxib as a positive control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.